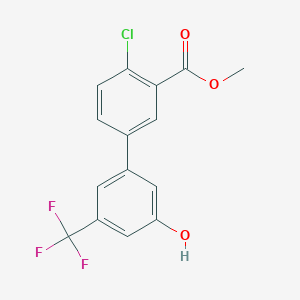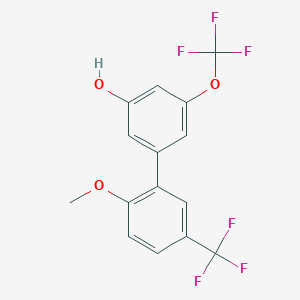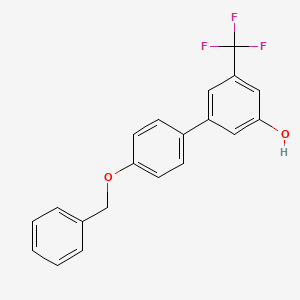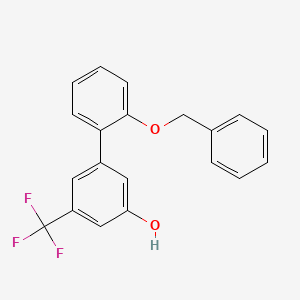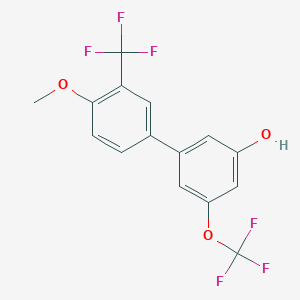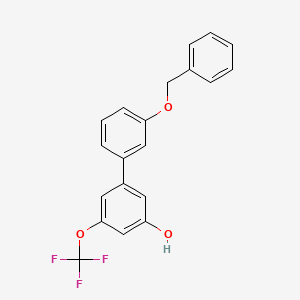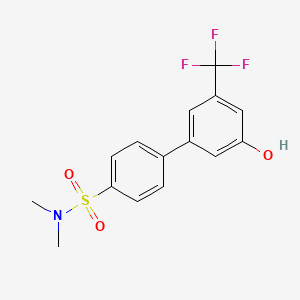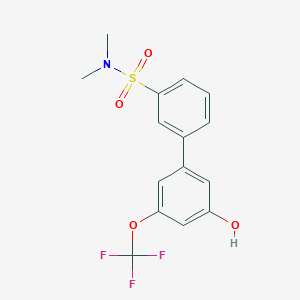
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% (5-DMS-3-TFMP) is an organic compound belonging to the class of phenols. It is an important reagent used in organic synthesis and has a wide range of applications in scientific research. 5-DMS-3-TFMP is a colorless liquid with a melting point of -13.3°C and a boiling point of 118°C. It is also soluble in most organic solvents and has a low toxicity.
Mécanisme D'action
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is largely unknown. However, it is believed to act as an acid-base catalyst in organic synthesis reactions. It is also believed to act as a ligand in coordination chemistry, where it can form strong bonds with metal ions. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been shown to act as a nucleophile in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% are largely unknown. However, it is known to be non-toxic and is not believed to cause any adverse effects in humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its low toxicity, its ability to act as an acid-base catalyst, its ability to act as a ligand in coordination chemistry, and its ability to act as a nucleophile in organic synthesis reactions. The main limitation of using 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is its relatively low boiling point, which can make it difficult to use in certain applications.
Orientations Futures
There are a number of potential future directions for the use of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%. These include further research into its mechanism of action and its biochemical and physiological effects, as well as its use as a reagent in the synthesis of novel organic compounds. Additionally, further research into its use as a catalyst in polymerization reactions, as a ligand in coordination chemistry, and as a precursor in the synthesis of other organosulfur compounds could be beneficial. Finally, its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds could also be explored.
Méthodes De Synthèse
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is typically synthesized through a three-step process. The first step involves the reaction of 3-trifluoromethylphenol with N,N-dimethylsulfamoyl chloride in the presence of a base, such as sodium hydroxide, to produce the corresponding sulfonamide. The second step involves the reaction of the sulfonamide with a base, such as sodium hydroxide, to form the corresponding sulfonamide salt. The third step involves the reaction of the sulfonamide salt with an acid, such as hydrochloric acid, to form the desired 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%.
Applications De Recherche Scientifique
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of novel fluorinated compounds, such as fluoroalkyl ethers, and as a precursor in the synthesis of other organosulfur compounds.
Propriétés
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S/c1-19(2)24(21,22)14-5-3-4-10(8-14)11-6-12(20)9-13(7-11)23-15(16,17)18/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCSEBQJRIVCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


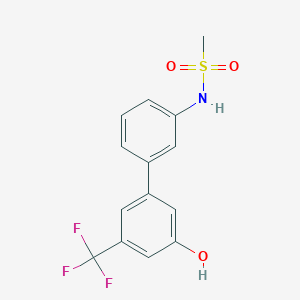


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)
